Quiflapon sodium
Quiflapon sodium
MK591(Quiflapon sodium) is a selective and specific 5-Lipoxygenase-activating protein (FLAP) inhibitor.IC50 value:Target: FLAPMK591 is a synthetic compound which specifically inhibits the activity of 5-Lox and is currently under development for the treatment of asthma. Research of involvement of 5-lipoxygenase activating protein in the amyloidotic phenotype of an Alzheimer/'s disease mouse model showed that a novel functional role for 5-lipoxygenase activating protein in the pathogenesis of Alzheimer/'s disease-like amyloidosis, and suggest that its pharmacological inhibition could provide a novel therapeutic opportunity for Alzheimer/'s disease. Another research showed 5-Lipoxygenase-activating protein (FLAP) inhibitor MK-0591 prevents aberrant alveolarization in newborn mice exposed to 85% oxygen in a dose- and time-dependent manner.
Brand Name:
Vulcanchem
CAS No.:
147030-01-1
VCID:
VC0003061
InChI:
InChI=1S/C34H35ClN2O3S.Na/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39;/h6-18H,19-21H2,1-5H3,(H,38,39);/q;+1/p-1
SMILES:
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)[O-].[Na+]
Molecular Formula:
C34H34ClN2NaO3S
Molecular Weight:
609.2 g/mol
Quiflapon sodium
CAS No.: 147030-01-1
Inhibitors
VCID: VC0003061
Molecular Formula: C34H34ClN2NaO3S
Molecular Weight: 609.2 g/mol
CAS No. | 147030-01-1 |
---|---|
Product Name | Quiflapon sodium |
Molecular Formula | C34H34ClN2NaO3S |
Molecular Weight | 609.2 g/mol |
IUPAC Name | sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate |
Standard InChI | InChI=1S/C34H35ClN2O3S.Na/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39;/h6-18H,19-21H2,1-5H3,(H,38,39);/q;+1/p-1 |
Standard InChIKey | YPURUCMVRRNPHJ-UHFFFAOYSA-M |
SMILES | CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)[O-].[Na+] |
Canonical SMILES | CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)[O-].[Na+] |
Description | MK591(Quiflapon sodium) is a selective and specific 5-Lipoxygenase-activating protein (FLAP) inhibitor.IC50 value:Target: FLAPMK591 is a synthetic compound which specifically inhibits the activity of 5-Lox and is currently under development for the treatment of asthma. Research of involvement of 5-lipoxygenase activating protein in the amyloidotic phenotype of an Alzheimer/'s disease mouse model showed that a novel functional role for 5-lipoxygenase activating protein in the pathogenesis of Alzheimer/'s disease-like amyloidosis, and suggest that its pharmacological inhibition could provide a novel therapeutic opportunity for Alzheimer/'s disease. Another research showed 5-Lipoxygenase-activating protein (FLAP) inhibitor MK-0591 prevents aberrant alveolarization in newborn mice exposed to 85% oxygen in a dose- and time-dependent manner. |
Synonyms | 1H-Indole-2-propanoic acid, 1-((4-chlorophenyl)methyl)-3-((1,1-dimethylethyl)thio)-alpha,alpha-dimethyl-5-(2-quinolinylmethoxy)- 3-(1-(4-chlorobenzyl-3-(t-butylthio)-5-(quinolin-2-ylmethoxy)indol-2-yl))-2,2-dimethyl propanoic acid L 686708 L-686,708 MK 0591 MK 591 MK-0591 MK-591 MK591 compound |
Reference | [1]. Brideau C, Chan C, Charleson S et al. Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)- indol-2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor. Can J Physiol Pharmacol. 1992 Jun;70(6):799-807. [2]. Mendis C, Campbell K, Das R et al. Effect of 5-lipoxygenase inhibitor MK591 on early molecular and signaling events induced by staphylococcal enterotoxin B in human peripheral blood mononuclear cells. FEBS J. 2008 Jun;275(12):3088-98. [3]. Sarveswaran S, Myers CE, Ghosh J. MK591, a leukotriene biosynthesis inhibitor, induces apoptosis in prostate cancer cells: synergistic action with LY294002, an inhibitor of phosphatidylinositol 3/'-kinase. Cancer Lett. 2010 May 28;291(2):167-76. [4]. Park MS, Sohn MH, Kim KE et al. 5-Lipoxygenase-activating protein (FLAP) inhibitor MK-0591 prevents aberrant alveolarization in newborn mice exposed to 85% oxygen in a dose- and time-dependent manner. Lung. 2011 Feb;189(1):43-50. [5]. Chu J, Praticò D. Involvement of 5-lipoxygenase activating protein in the amyloidotic phenotype of an Alzheimer/'s disease mouse model. J Neuroinflammation. 2012 Jun 14;9:127. |
PubChem Compound | 23672584 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume